molecular formula C6H8ClN B577528 2-(1-Chloroethyl)-1H-pyrrole CAS No. 1289385-09-6

2-(1-Chloroethyl)-1H-pyrrole

Cat. No. B577528
M. Wt: 129.587
InChI Key: JGAQLFTWGFGENK-UHFFFAOYSA-N
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Description

“2-(1-Chloroethyl)-1H-pyrrole” is a chemical compound that is related to chloroethyl chloroformates . Chloroethyl chloroformates are a pair of related chemical compounds with the chemical formula C3H4Cl2O2 . They can be used to form protecting groups and as N-dealkylating agents .


Synthesis Analysis

The synthesis of “2-(1-Chloroethyl)-1H-pyrrole” could potentially involve the use of chloroethyl chloroformate . Chloroformates are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid and are used as reagents in organic chemistry . The temperature is maintained for 2 hours between 20° and 25° C after the chloroformate has been added .


Molecular Structure Analysis

The molecular structure of “2-(1-Chloroethyl)-1H-pyrrole” is likely similar to that of chloroethyl chloroformates, which have the chemical formula C3H4Cl2O2 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving “2-(1-Chloroethyl)-1H-pyrrole” could potentially be similar to those of chloroethyl chloroformates. Chloroformates are known to react with amines to form carbamates . They also react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Chloroethyl)-1H-pyrrole” are likely similar to those of chloroethyl chloroformates, which have a molar mass of 142.96 g·mol −1 . They are colorless, volatile liquids that degrade in moist air .

Safety And Hazards

Chloroethyl chloroformates, which are related to “2-(1-Chloroethyl)-1H-pyrrole”, are listed as extremely hazardous substances . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-(1-chloroethyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN/c1-5(7)6-3-2-4-8-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAQLFTWGFGENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693744
Record name 2-(1-Chloroethyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloroethyl)-1H-pyrrole

CAS RN

1289385-09-6
Record name 1H-Pyrrole, 2-(1-chloroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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